![molecular formula C22H26N2O2 B3902914 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide](/img/structure/B3902914.png)
3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide
Übersicht
Beschreibung
3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide, commonly known as BMS-791325, is a small molecule inhibitor that has been studied for its potential use in the treatment of hepatitis C virus (HCV) infection. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against HCV strains that are resistant to current therapies.
Wirkmechanismus
BMS-791325 is a non-nucleoside inhibitor of the 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide NS5B polymerase, which is essential for viral replication. This compound binds to a specific site on the NS5B protein, and inhibits its enzymatic activity. This mechanism of action is different from that of current 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, which target other viral proteins.
Biochemical and Physiological Effects:
BMS-791325 has been shown to have minimal effects on the metabolism of human liver cells, suggesting that it may have a favorable safety profile. This compound has also been shown to have a long half-life in animal models, which may allow for less frequent dosing in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMS-791325 is its potency against 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide strains that are resistant to current therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which may complicate its use in some lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on BMS-791325. One possibility is the development of new formulations of this compound that improve its solubility and bioavailability. Another direction is the study of BMS-791325 in combination with other 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, to determine the optimal treatment regimen for this compound. Additionally, further studies are needed to assess the safety and efficacy of BMS-791325 in human clinical trials.
Wissenschaftliche Forschungsanwendungen
BMS-791325 has been extensively studied for its potential use in the treatment of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide infection. In preclinical studies, this compound has been shown to inhibit the replication of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide in vitro, and to reduce viral load in animal models of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide infection. BMS-791325 has also been studied in combination with other 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, and has shown synergistic effects with some of these drugs.
Eigenschaften
IUPAC Name |
3-(4-phenylbenzoyl)-N-propylpiperidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-14-23-22(26)24-15-6-9-20(16-24)21(25)19-12-10-18(11-13-19)17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,2,6,9,14-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGJZOFBSZGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.